molecular formula C19H22FN5O2 B2996630 N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1235660-69-1

N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2996630
CAS No.: 1235660-69-1
M. Wt: 371.416
InChI Key: UXUGVLZPYWPVDG-UHFFFAOYSA-N
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Description

N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound characterized by its complex structure, which includes a fluorinated aromatic ring, a piperidine moiety, and a pyrimidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. For instance, 4-piperidone can be reacted with pyrimidine-2-carbaldehyde under reductive amination conditions to form the desired piperidine intermediate.

  • Aromatic Substitution: : The 3-fluoro-4-methylphenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often involves the use of a fluorinated aromatic compound and a suitable nucleophile under controlled conditions.

  • Oxalamide Formation: : The final step involves the coupling of the piperidine intermediate with the fluorinated aromatic compound using oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and scalability in production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the oxalamide linkage or the aromatic ring, potentially yielding amines or reduced aromatic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways. It may serve as a lead compound in the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and the piperidine moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chloro-4-methylphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
  • N1-(3-fluoro-4-ethylphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
  • N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carboxamide

Uniqueness

The uniqueness of N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide lies in its specific substitution pattern and the presence of the oxalamide linkage. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.

By comparing it with similar compounds, researchers can identify subtle differences in activity and selectivity, which can inform the design of new molecules with improved properties.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2/c1-13-3-4-15(11-16(13)20)24-18(27)17(26)23-12-14-5-9-25(10-6-14)19-21-7-2-8-22-19/h2-4,7-8,11,14H,5-6,9-10,12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUGVLZPYWPVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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